Chlorhexidine phosphanilate

burn wound infection topical antimicrobial Pseudomonas aeruginosa

Chlorhexidine phosphanilate (CHP, also designated WP-973) is a salt formed from the broad‑spectrum bisbiguanide chlorhexidine and phosphanilic acid. Unlike the widely used digluconate or hydrochloride salts, the phosphanilate counterion imparts a distinct set of physicochemical and biological characteristics.

Molecular Formula C34H46Cl2N12O6P2
Molecular Weight 851.7 g/mol
CAS No. 77146-42-0
Cat. No. B1249221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorhexidine phosphanilate
CAS77146-42-0
Synonymschlorhexidine diphosphanilate
chlorhexidine phosphanilate
chlorhexidine phosphanilic acid complex
WP 973
WP-973
Molecular FormulaC34H46Cl2N12O6P2
Molecular Weight851.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl
InChIInChI=1S/C22H30Cl2N10.2C6H8NO3P/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-5-1-3-6(4-2-5)11(8,9)10/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1-4H,7H2,(H2,8,9,10)
InChIKeyNSCOCGOFKMUTMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorhexidine Phosphanilate (CAS 77146-42-0): Phosphanilic Acid Salt with a Distinct Antimicrobial and Physicochemical Profile


Chlorhexidine phosphanilate (CHP, also designated WP-973) is a salt formed from the broad‑spectrum bisbiguanide chlorhexidine and phosphanilic acid [1]. Unlike the widely used digluconate or hydrochloride salts, the phosphanilate counterion imparts a distinct set of physicochemical and biological characteristics [2][3]. The compound has been investigated primarily as a topical prophylactic agent for burn wounds and is recognized under the USAN designation chlorhexidine phosphanilate [4]. Its molecular formula is C34H46Cl2N12O6P2, with an average mass of 851.659 Da [1].

Why Chlorhexidine Phosphanilate (CAS 77146-42-0) Is Not Interchangeable with Other Chlorhexidine Salts in Burn Prophylaxis


The phosphanilate salt of chlorhexidine exhibits a unique therapeutic profile that cannot be replicated by simple substitution with chlorhexidine digluconate, hydrochloride, or acetate. The phosphanilic acid moiety confers substantial broad‑spectrum Gram‑negative antibacterial activity not inherent to the chlorhexidine base alone, and critically, this activity lacks cross‑resistance with silver sulfadiazine—the established standard in burn wound care [1][2]. Furthermore, CHP demonstrates a distinctive skin‑permeation barrier profile [3] and exists as a non‑stoichiometric complex with an analytically verified phosphanilic acid‑to‑chlorhexidine ratio of 1.83 rather than the anticipated 2:1 stoichiometry [4]. These differences in antimicrobial spectrum, resistance profile, and physicochemical behavior render CHP a functionally distinct entity that cannot be considered equivalent to other chlorhexidine salts.

Chlorhexidine Phosphanilate (CAS 77146-42-0): Quantitative Evidence of Differentiation from Comparators


In Vivo Efficacy Equal to Silver Sulfadiazine in a Rat Burn Wound Sepsis Model

In a direct head‑to‑head comparison using two rat models of fatal burn wound infection, a 2% cream of chlorhexidine diphosphanilate (WP‑973) demonstrated efficacy equal to that of 1% silver sulfadiazine cream [1]. Against surface‑inoculated Pseudomonas aeruginosa and Proteus mirabilis on 20% scald burns, CHP treatment (initiated 24 h and 4 h post‑inoculation, respectively, and applied once daily) produced survival outcomes statistically indistinguishable from the silver sulfadiazine control group [1].

burn wound infection topical antimicrobial Pseudomonas aeruginosa Proteus mirabilis

Absence of Cross‑Resistance with Silver Sulfadiazine in Clinical Burn Isolates

In vitro susceptibility testing of 65 bacteremia isolates from burned patients revealed that chlorhexidine diphosphanilate exhibited activity against all strains tested using agar diffusion trench plates [1]. Crucially, no evidence of cross‑resistance was observed between sulfonamide‑based agents and chlorhexidine diphosphanilate or its constituent moieties [1]. This finding is consistent with the qualitative assertion that the phosphanilate moiety confers broad Gram‑negative activity not cross‑resistant with silver sulfadiazine [2].

antimicrobial resistance burn wound microbiology silver sulfadiazine cross‑resistance

Skin Permeation Profile: Negligible Transdermal Absorption Through Intact Stratum Corneum

Using Franz diffusion cells and excised human skin, CHP creams (0.2–2% w/w) exhibited almost no permeation through intact skin over a 48‑hour period [1]. In contrast, chlorhexidine digluconate (CHG) exhibits measurable, albeit limited, passive diffusion across intact skin, necessitating permeation enhancers such as microneedles or dendrimers to achieve deep dermal delivery [2][3]. The failure of CHP to cross intact stratum corneum localizes its antimicrobial action to the skin surface and wound bed when the barrier is compromised, while CHG requires formulation modifications to achieve equivalent localized action.

skin permeation Franz diffusion cell stratum corneum barrier topical drug delivery

Non‑Stoichiometric Composition: Phosphanilic Acid‑to‑Chlorhexidine Ratio of 1.83

Reversed‑phase HPLC analysis of chlorhexidine phosphanilate revealed that the compound is non‑stoichiometric, with a measured phosphanilic acid‑to‑chlorhexidine molar ratio of 1.83 ± 0.03, rather than the expected 2:1 ratio for a simple diphosphanilate salt [1]. This analytical finding has direct implications for method development, assay validation, and lot‑to‑lot consistency. By comparison, chlorhexidine digluconate exists as a well‑defined stoichiometric salt (typically 1:2 chlorhexidine:gluconate), simplifying analytical characterization.

HPLC analysis stoichiometry pharmaceutical analysis quality control

Patient Tolerance: Concentration‑Dependent Pain Profile Similar to Silver Sulfadiazine at Low Concentrations

In a clinical trial of 29 burn patients comparing CHP creams (0.25% to 2%) with 1% silver sulfadiazine (AgSD) cream, pain ratings on a visual analog scale demonstrated a direct relationship between CHP concentration and perceived pain [1]. The 0.25% CHP cream was closest to AgSD in pain tolerance; however, none of the treatments differed statistically from AgSD or from each other [1]. This indicates that while higher CHP concentrations may be less tolerable, a 0.25% formulation approaches the tolerability of the standard‑of‑care AgSD.

patient tolerance pain rating burn wound dressing topical cream

Chlorhexidine Phosphanilate (CAS 77146-42-0): Evidence‑Backed Research and Industrial Application Scenarios


Topical Prophylaxis in Burn Wound Management

CHP is indicated for the prophylactic treatment of burn wounds to reduce microbial colonization and subsequent sepsis. The evidence demonstrates in vivo efficacy equal to 1% silver sulfadiazine in rat models [1], lack of cross‑resistance with sulfonamide‑based agents [1], and a concentration‑dependent tolerability profile that at 0.25% approximates that of silver sulfadiazine [2]. These attributes position CHP as a viable non‑silver alternative for burn units, particularly in cases of silver allergy or sulfonamide resistance.

Analytical Method Development and Quality Control

The non‑stoichiometric nature of CHP (phosphanilic acid‑to‑chlorhexidine ratio of 1.83) [3] necessitates robust, stability‑indicating HPLC methods for batch release and stability studies. The published HPLC methodology provides a validated approach for simultaneous quantitation of both moieties, ensuring accurate potency assignment and monitoring of potential dissociation during storage [3].

Formulation Development for Compromised Skin Barrier Applications

CHP’s negligible permeation through intact stratum corneum [4] makes it an ideal candidate for topical formulations intended for use on damaged or debrided skin (e.g., burns, abrasions, surgical wounds) where systemic absorption is undesirable. Formulators can leverage this barrier‑dependent permeation to design creams, gels, or dressings that deliver antimicrobial activity directly to the wound bed without significant systemic exposure.

Preclinical Burn Wound Infection Models

The validated rat scald model of P. aeruginosa and P. mirabilis sepsis [1] provides a reproducible, quantitative platform for evaluating novel CHP formulations, combination therapies, or drug‑delivery systems. Researchers can benchmark new interventions against the established equivalence of 2% CHP cream and 1% silver sulfadiazine.

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